molecular formula C12H15ClN2O3S B1365172 3-((2S,4S)-4-Mercaptopyrrolidine-2-carboxamido)benzoic acid hydrochloride CAS No. 219909-83-8

3-((2S,4S)-4-Mercaptopyrrolidine-2-carboxamido)benzoic acid hydrochloride

Cat. No.: B1365172
CAS No.: 219909-83-8
M. Wt: 302.78 g/mol
InChI Key: DDRIIBZWSJDJQQ-IYPAPVHQSA-N
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Description

3-((2S,4S)-4-Mercaptopyrrolidine-2-carboxamido)benzoic acid hydrochloride is a useful research compound. Its molecular formula is C12H15ClN2O3S and its molecular weight is 302.78 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of the compound “3-((2S,4S)-4-Mercaptopyrrolidine-2-carboxamido)benzoic acid hydrochloride” is L,D-transpeptidase , an enzyme involved in bacterial cell wall synthesis . This compound is an impurity of Ertapenem, an antibacterial agent .

Mode of Action

Given its similarity to ertapenem, it may also act as aninhibitor of L,D-transpeptidase . This inhibition disrupts the cross-linking of peptidoglycan chains necessary for bacterial cell wall synthesis, leading to cell death.

Biochemical Pathways

The compound likely affects the bacterial cell wall synthesis pathway by inhibiting the L,D-transpeptidase enzyme . This disruption in the cell wall synthesis pathway leads to the death of the bacteria, thereby exerting its antibacterial effects.

Result of Action

The result of the compound’s action is the inhibition of bacterial growth due to the disruption of cell wall synthesis . This makes the compound potentially useful in the treatment of bacterial infections.

Biochemical Analysis

Biochemical Properties

3-((2S,4S)-4-Mercaptopyrrolidine-2-carboxamido)benzoic acid hydrochloride plays a crucial role in biochemical reactions, particularly as an impurity of Ertapenem, an antibacterial agent and L,D-transpeptidase inactivator . This compound interacts with enzymes such as L,D-transpeptidase, which is involved in bacterial cell wall synthesis. The interaction between this compound and L,D-transpeptidase inhibits the enzyme’s activity, thereby disrupting the bacterial cell wall synthesis process .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by interfering with cell signaling pathways and gene expression. For instance, its interaction with L,D-transpeptidase affects the bacterial cell wall synthesis pathway, leading to cell lysis and death . Additionally, this compound can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound binds to the active site of L,D-transpeptidase, inhibiting its activity and preventing the cross-linking of peptidoglycan chains in the bacterial cell wall . This inhibition leads to the weakening of the cell wall and ultimately results in bacterial cell death. Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained inhibition of bacterial growth and alterations in cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits bacterial growth without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to host tissues and disruption of normal cellular processes. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is both effective and safe for use in animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to bacterial cell wall synthesis. The compound interacts with enzymes such as L,D-transpeptidase, which plays a key role in the cross-linking of peptidoglycan chains . By inhibiting this enzyme, this compound disrupts the normal metabolic flux and leads to the accumulation of intermediate metabolites. This disruption can have downstream effects on other metabolic pathways and overall cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound may localize to specific compartments or organelles, depending on its interactions with cellular components . The distribution of this compound can influence its activity and effectiveness in inhibiting bacterial growth.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the bacterial cell wall, where it can effectively inhibit L,D-transpeptidase activity. The localization of this compound within the cell can also affect its interactions with other biomolecules and its overall efficacy in biochemical reactions.

Properties

IUPAC Name

3-[[(2S,4S)-4-sulfanylpyrrolidine-2-carbonyl]amino]benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S.ClH/c15-11(10-5-9(18)6-13-10)14-8-3-1-2-7(4-8)12(16)17;/h1-4,9-10,13,18H,5-6H2,(H,14,15)(H,16,17);1H/t9-,10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRIIBZWSJDJQQ-IYPAPVHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)NC2=CC=CC(=C2)C(=O)O)S.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN[C@@H]1C(=O)NC2=CC=CC(=C2)C(=O)O)S.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90176420
Record name 3-(((2S,4S)-4-Sulfanylpyrrolidine-2-carbonyl)amino)benzoic acid hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219909-83-8
Record name Benzoic acid, 3-[[[(2S,4S)-4-mercapto-2-pyrrolidinyl]carbonyl]amino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219909-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(((2S,4S)-4-Sulfanylpyrrolidine-2-carbonyl)amino)benzoic acid hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219909838
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(((2S,4S)-4-Sulfanylpyrrolidine-2-carbonyl)amino)benzoic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 3-[[[(2S,4S)-4-mercapto-2-pyrrolidinyl]carbonyl]amino]-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.046
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Record name 3-(((2S,4S)-4-SULFANYLPYRROLIDINE-2-CARBONYL)AMINO)BENZOIC ACID HYDROCHLORIDE
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